1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic organic compound characterized by the presence of both a chlorobenzenesulfonyl group and a triazolopyridazine ring system attached to a piperazine core. This compound has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves a multi-step process:
Initial Step: : Formation of the 1,2,4-triazolopyridazine moiety through the cyclization of appropriate precursors under acidic or basic conditions.
Intermediate Formation: : Introduction of the chlorobenzenesulfonyl group via nucleophilic substitution reactions using sulfonyl chlorides and suitable catalysts.
Final Coupling: : Attachment of the piperazine unit through condensation reactions facilitated by dehydrating agents or under reflux conditions.
Industrial Production Methods: : The industrial-scale production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as solvent extraction, crystallization, and chromatographic purification are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: : 1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is susceptible to various chemical reactions:
Oxidation: : The chlorobenzenesulfonyl group can undergo oxidative transformations, potentially forming sulfone derivatives.
Reduction: : The triazolopyridazine ring system may participate in reduction reactions, affecting its electron distribution and reactivity.
Substitution: : Nucleophilic substitution reactions at the piperazine nitrogen atoms are common, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, toluene.
Major Products Formed: : Reactions yield various products, such as:
Oxidized sulfone analogs.
Reduced triazolopyridazine derivatives.
Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: : The compound's diverse functional groups make it a valuable intermediate in organic synthesis. Its reactivity facilitates the creation of complex molecules for further study.
Biology: : The structural motifs of this compound suggest potential biological activity. Research includes investigating its role as an enzyme inhibitor or as a molecular probe in biochemical assays.
Medicine: : Exploration of its pharmacological properties is ongoing. It may act as a lead compound for designing new therapeutic agents targeting specific biological pathways.
Industry: : The compound's stability and reactivity are leveraged in material science for developing new polymers and advanced materials with desirable properties.
Mechanism of Action
The precise mechanism of action depends on the compound's application. general mechanisms involve:
Molecular Targets: : Interactions with enzymes, receptors, or proteins.
Pathways Involved: : Binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Compounds: : 1-(4-Chlorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine differs from similar compounds in its unique combination of functional groups, which confer distinct reactivity and potential biological activity.
List of Similar Compounds
1-(4-Bromobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1-(4-Methylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
1-(4-Methoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Properties
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2S/c16-12-1-3-13(4-2-12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULIYQSKRKCQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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